molecular formula C28H34N2O6S B11148872 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11148872
M. Wt: 526.6 g/mol
InChI Key: HJGYYERCARLSCH-UHFFFAOYSA-N
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Description

2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticoagulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves multiple steps. The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as N,N’-carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its piperidine-1-sulfonyl group, in particular, enhances its solubility and bioavailability compared to other coumarin derivatives .

Properties

Molecular Formula

C28H34N2O6S

Molecular Weight

526.6 g/mol

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C28H34N2O6S/c1-4-5-9-21-16-27(32)36-28-20(3)24(13-12-23(21)28)35-18-26(31)29-22-11-10-19(2)25(17-22)37(33,34)30-14-7-6-8-15-30/h10-13,16-17H,4-9,14-15,18H2,1-3H3,(H,29,31)

InChI Key

HJGYYERCARLSCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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